Asperugin B

Description

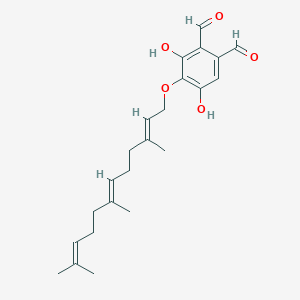

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxy-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-16(2)7-5-8-17(3)9-6-10-18(4)11-12-28-23-21(26)13-19(14-24)20(15-25)22(23)27/h7,9,11,13-15,26-27H,5-6,8,10,12H2,1-4H3/b17-9+,18-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBSZUYIWDXRKO-XURGJTJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOC1=C(C=C(C(=C1O)C=O)C=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COC1=C(C=C(C(=C1O)C=O)C=O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14522-05-5 | |

| Record name | Asperugin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014522055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Isolation and Characterization Methodologies for Asperugin B

Biotechnological Strategies for Asperugin (B1233800) B-Producing Fungi

The production of Asperugin B is intrinsically linked to the cultivation of specific fungal strains. Biotechnological methods are centered on identifying potent producers and optimizing their growth conditions to maximize the yield of this secondary metabolite.

Identification and Cultivation of Aspergillus sparsus NBERC_28952

A significant source of this compound is the fungal strain Aspergillus sparsus NBERC_28952. mdpi.comnih.gov This strain was originally isolated from a soil sample collected in Xihui Park, Wuxi City, Jiangsu Province, China, in March 2012. mdpi.com Its identification was confirmed through 16S rRNA sequence analysis. mdpi.com A voucher strain is maintained at the Hubei Biopesticide Engineering Research Center in Wuhan, China. mdpi.com

For the production of secondary metabolites, including this compound, a specific cultivation protocol is followed. mdpi.com A stock culture of A. sparsus NBERC_28952, stored at -86 °C, is first activated by streaking it onto a potato-dextrose agar (B569324) (PDA) plate and incubating it at 25 °C. mdpi.com Once sufficient growth is observed, five-millimeter culture discs are punched from the agar plate and used to inoculate 500 mL flasks, each containing 100 mL of a seed medium. mdpi.com These seed cultures are then incubated on a shaker at 28 °C with a rotational speed of 120 rpm to ensure proper aeration and growth, leading to the biosynthesis of this compound and other metabolites. mdpi.com

Screening and Analysis of Other Aspergillus Strains (e.g., Aspergillus rugulosus)

Historically, this compound was first isolated from the fungus Aspergillus rugulosus. nih.govresearchgate.net This species, belonging to the Nidulantes section of the Aspergillus genus, is known to produce a variety of secondary metabolites. mycocentral.euwikipedia.org

More advanced biotechnological approaches have also demonstrated the production of this compound in other host strains through genetic engineering. nih.gov In one study, Fungal Artificial Chromosomes (FAC) were used for the heterologous expression of biosynthetic gene clusters (BGCs) in a modified strain of Aspergillus nidulans. nih.gov This technique successfully activated cryptic BGCs, leading to the production of this compound. nih.gov The yields from different transformants varied, with some producing this compound at concentrations of 2%, 4%, and 6% of the crude chloroform (B151607) extracts. nih.govaimspress.com These findings highlight that the genetic machinery for this compound synthesis can be transferred and activated in suitable heterologous hosts. nih.gov

Advanced Chromatographic and Spectroscopic Approaches for this compound Isolation and Elucidation

The isolation and structural confirmation of this compound from fungal extracts require a combination of powerful analytical techniques. High-resolution separation methods are paired with advanced spectroscopic analyses to achieve purification and unambiguous structure determination.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Targeted Isolation

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a crucial tool for the targeted isolation of this compound from complex fungal extracts. mdpi.commpi-bremen.denih.gov In the study of A. sparsus NBERC_28952, an ethyl acetate (B1210297) (EtOAc) extract of the fungal culture was subjected to analysis guided by HPLC-MS and UV spectroscopy. mdpi.com

This technique allows for the separation of individual components within the crude extract based on their physicochemical properties as they pass through a chromatographic column. mpi-bremen.dehplc.eu The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their molecular weight. mpi-bremen.de This data, combined with UV absorbance profiles, enabled the specific targeting and isolation of this compound from a mixture containing other new and known compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise atomic structure of this compound. mdpi.comsciepub.com Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (HSQC, HMBC) experiments, a detailed map of the molecule's carbon-hydrogen framework can be constructed. mdpi.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) first established the molecular formula of this compound as C₂₃H₃₀O₅. mdpi.com Subsequent NMR analysis provided the detailed structural information. The ¹H and ¹³C NMR spectra for this compound were reported in detail for the first time in a 2023 study. mdpi.com The data revealed key structural features: a pentasubstituted benzene (B151609) ring, two aldehyde groups, and a farnesyl side chain. mdpi.com The specific chemical shifts and correlations observed in the spectra allowed for the unambiguous assignment of each proton and carbon atom in the structure. mdpi.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 159.7 (s) | |

| 2 | 113.6 (s) | |

| 3 | 157.9 (s) | |

| 4 | 137.8 (s) | |

| 5 | 117.6 (d) | 7.17 (s) |

| 6 | 134.6 (s) | |

| 7 | 193.1 (d) | 10.73 (s) |

| 8 | 196.5 (d) | 10.11 (s) |

| 1' | 69.5 (t) | 4.67 (d, 6.8) |

| 2' | 120.8 (d) | 5.53 (t, 6.8) |

| 3' | 143.4 (s) | |

| 4' | 40.5 (t) | 2.14 (m) |

| 5' | 27.1 (t) | 2.06 (m) |

| 6' | 124.7 (d) | 5.12 (m) |

| 7' | 136.0 (s) | |

| 8' | 40.4 (t) | 2.14 (m) |

| 9' | 27.5 (t) | 2.06 (m) |

| 10' | 125.2 (d) | 5.12 (m) |

| 11' | 131.8 (s) | |

| 12' | 26.0 (q) | 1.62 (s) |

| 13' | 17.9 (q) | 1.70 (s) |

| 4-Me | 16.5 (q) | 1.78 (s) |

| 8-Me | 16.2 (q) | 1.62 (s) |

| Data sourced from a 2023 study on metabolites from Aspergillus sparsus NBERC_28952. mdpi.com |

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

Single-crystal X-ray diffraction is an analytical technique that provides the most definitive evidence for the three-dimensional structure of a crystalline compound. researchgate.netbrynmawr.eduaps.org This method involves directing X-rays at a single, high-quality crystal of the target molecule. aps.org The diffraction pattern of the X-rays is used to calculate the precise positions of each atom in the molecule, revealing its absolute configuration and conformation in the solid state. brynmawr.edu

In the research concerning Aspergillus sparsus NBERC_28952, single-crystal X-ray diffraction analysis was listed as one of the key methods used to elucidate the structures of the isolated compounds. mdpi.comnih.govresearchgate.net While the specific crystallographic data for this compound itself was not detailed in the publication, this technique was successfully applied to determine the structure of a co-isolated new compound, Aspersparin D, which was obtained as a yellow crystal. mdpi.com The inclusion of this methodology in the study underscores its importance in unambiguously confirming the structures of novel natural products discovered alongside this compound. mdpi.comnih.gov

Biosynthetic Pathways and Genetic Basis of Asperugin B Formation

Elucidation of Biosynthetic Gene Clusters (BGCs) Associated with Asperugin (B1233800) B

The biosynthesis of secondary metabolites like Asperugin B in fungi is typically governed by a group of genes physically located together on the chromosome, known as a biosynthetic gene cluster (BGC). biorxiv.orgnih.gov These clusters contain the genes encoding all the necessary enzymes for the production of a specific compound. biorxiv.orgnih.gov While the specific BGC for this compound has been a subject of investigation, studies involving the heterologous expression of fungal DNA have provided significant clues.

Research utilizing Fungal Artificial Chromosomes (FACs) has been particularly insightful. nih.govresearchgate.net In one study, a BGC captured on a FAC from a Berkeley Pit fungal isolate, when expressed in a modified strain of Aspergillus nidulans, led to the production of this compound, along with its precursor Asperugin A. nih.gov This demonstrated a direct link between the captured BGC and the synthesis of these compounds. The BGC responsible for producing Asperugin A and B was found to contain a polyketide synthase (PKS) gene with homology to a known azaphilone pigment BGC from Monascus pilosus. researchgate.net This finding suggests that the core scaffold of this compound is likely of polyketide origin.

Further genomic analysis of various Aspergillus species has revealed a vast and diverse repertoire of SM BGCs, many of which remain uncharacterized or "cryptic" under standard laboratory conditions. biorxiv.orgnih.gov The activation of these silent BGCs through techniques like co-culture or heterologous expression is a key strategy for discovering novel compounds and understanding their biosynthetic pathways. researchgate.net

Enzymatic Mechanisms and Catalytic Steps within this compound Biosynthesis

The biosynthesis of this compound involves a series of enzymatic reactions that transform simple precursors into the final complex molecule. While the complete enzymatic cascade is still under investigation, key steps have been proposed based on the identified BGCs and the structure of the final product.

The initial step is believed to be the synthesis of a polyketide backbone by a Polyketide Synthase (PKS). researchgate.netresearchgate.net PKS enzymes are large, multi-domain proteins that iteratively condense small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to create a polyketide chain. researchgate.netbeilstein-journals.org The specific PKS identified in the this compound-producing BGC likely catalyzes the formation of the aromatic core of the molecule. researchgate.net

Following the creation of the polyketide scaffold, a series of tailoring enzymes modify the structure to yield this compound. These modifications can include oxidations, reductions, and the attachment of other chemical groups. nih.gov For instance, the presence of a farnesyl group in this compound indicates the involvement of a prenyltransferase enzyme, which would attach a farnesyl pyrophosphate (FPP) molecule to the polyketide core. The formation of the aldehyde groups is thought to occur either through direct release from the PKS, reduction of a carboxylic acid, or oxidation of an alcohol. sci-hub.se

Genetic Manipulation and Heterologous Expression for Biosynthetic Pathway Deconvolution

Genetic manipulation and heterologous expression are powerful tools for studying and engineering biosynthetic pathways. frontiersin.org These techniques allow researchers to isolate and express specific BGCs in a controlled environment, facilitating the identification of the resulting metabolites and the elucidation of the functions of individual genes.

Application of Fungal Artificial Chromosomes (FACs) for Activating Cryptic BGCs

Fungal Artificial Chromosomes (FACs) are vectors that can carry large fragments of DNA, including entire BGCs, and be stably maintained in a fungal host. google.comnih.gov This technology has been instrumental in the discovery of novel secondary metabolites by activating cryptic BGCs from various fungi. nih.govresearchgate.net

In the context of this compound, the FAC-NGS (Next-Generation Sequencing) approach was used to capture and express BGCs from environmental fungal isolates in an engineered strain of Aspergillus nidulans. nih.govresearchgate.net This led to the successful production of this compound from a BGC that was silent in its native host. nih.gov This demonstrates the power of FACs to unlock the biosynthetic potential of fungi and to directly link a specific BGC to the production of a particular compound. nih.govresearchgate.net The use of FACs bypasses the need to cultivate the original, often slow-growing or unculturable, fungal strains and provides a robust platform for studying their secondary metabolism. nih.gov

Engineering Model Fungal Hosts (e.g., Aspergillus nidulans) for this compound Production

Aspergillus nidulans is a well-established model organism for fungal genetics and has been widely used as a heterologous host for the expression of secondary metabolite BGCs. frontiersin.orgmdpi.comnih.gov Its well-characterized genome, established genetic tools, and ability to produce a wide range of secondary metabolites make it an ideal platform for these studies. mdpi.comresearchgate.net

By introducing the this compound BGC into a specially engineered strain of A. nidulans, researchers can achieve production of the compound in a clean genetic background, free from the interference of other metabolites produced by the native organism. nih.govresearchgate.net This simplifies the analysis and purification of the target compound. Furthermore, the genetic tractability of A. nidulans allows for targeted gene knockouts and other manipulations to dissect the function of individual enzymes within the biosynthetic pathway. nih.gov For example, deleting a specific gene in the BGC and observing the accumulation of an intermediate can provide strong evidence for the function of the encoded enzyme. nih.gov

Investigation of Biosynthetic Precursors and Intermediates

Identifying the precursors and intermediates in a biosynthetic pathway is crucial for understanding the sequence of enzymatic reactions. For this compound, several potential precursors have been identified through various experimental approaches.

Asperugin A is considered a direct precursor to this compound. nih.govmdpi.com Studies involving the heterologous expression of the this compound BGC have shown the co-production of both compounds, suggesting a close biosynthetic relationship. nih.gov It is hypothesized that Asperugin A is converted to this compound through a final enzymatic modification. mdpi.com

Other potential precursors include farnesol (B120207) and its derivatives, which are likely the source of the farnesyl side chain in this compound. nih.gov The polyketide nature of the aromatic core suggests that orsellinic acid, a common fungal polyketide, or a related compound could be an early intermediate in the pathway. scite.ai The biosynthesis of aspernidine A, a related compound, is thought to proceed through asperugin as an intermediate, which is formed from the oxidation of a prenylated and methylated orsellinaldehyde derivative. encyclopedia.pub

Synthetic Methodologies for Asperugin B and Its Structural Analogues

Total Synthesis Approaches to Asperugin-Related Natural Products

The synthesis of natural products structurally related to Asperugin (B1233800) B, such as the Asperphenins and Asperilactones, provides a valuable framework and established chemical strategies that could be adapted for the synthesis of Asperugin B itself. These approaches often tackle similar challenges in stereocontrol and the assembly of complex fragments.

Asperphenins A and B are complex metabolites isolated from marine-derived Aspergillus species that share biosynthetic origins with this compound. The first total synthesis of Asperphenins A and B was achieved in a concise and highly stereoselective manner. nih.govrsc.orgrsc.org This work highlights a convergent strategy, where different complex fragments of the molecule are synthesized independently before being joined together in the later stages.

Fragment Assembly: The molecule was retrosynthetically disconnected into three key fragments: a β-hydroxy fatty acid, a tripeptide, and a trihydroxybenzophenone moiety. researchgate.net

Judicious Use of Protecting Groups: A careful selection of protecting groups was essential to ensure that different functional groups remained inert while other parts of the molecule were being assembled. nih.govresearchgate.net

Late-Stage Wacker-type Oxidation: A pivotal step in the synthesis was a late-stage, iron-catalyzed Wacker-type selective oxidation of an internal alkene to furnish a key ketone functionality. nih.govresearchgate.net This reaction demonstrated high efficiency and selectivity, proving crucial for the successful completion of the synthesis.

| Synthesis Target | Key Strategy | No. of Steps | Overall Yield | Key Reaction |

| Asperphenin A | Convergent Fragment Assembly | 15 | 9.7% | Iron-catalyzed Wacker Oxidation nih.govresearchgate.net |

| Asperphenin B | Convergent Fragment Assembly | 15 | 14.2% | Iron-catalyzed Wacker Oxidation nih.govresearchgate.net |

This table summarizes the key features of the first total synthesis of Asperphenins A and B.

Asperilactones are another class of polyketide-derived natural products that feature different core structures but share some biosynthetic building blocks with this compound. The development of asymmetric total syntheses for these molecules is instructive for stereocontrolled synthesis in this family of compounds. The first total synthesis of Asperilactone B was accomplished, which also enabled the definitive assignment of its absolute configuration and prompted a revision of the absolute stereochemistry of the related Asperilactone C. rsc.org

| Synthesis Target | Key Strategy | Key Reaction | Outcome |

| Asperilactone B | Asymmetric Synthesis | Not specified | First total synthesis and absolute configuration assignment. rsc.org |

| Asperilactone C | Stereochemical Analysis | Not specified | Revision of absolute stereochemistry based on the synthesis of Asperilactone B. rsc.org |

| Aspilactonol F | Asymmetric Synthesis | Ring-Closing Metathesis | Achieved in 8 steps with 28% overall yield. aimspress.com |

| Aspiketolactonol | Asymmetric Synthesis | Ring-Closing Metathesis | Achieved in 10 steps with 24% overall yield. aimspress.com |

This table highlights key achievements in the asymmetric synthesis of Asperilactone-related natural products.

The core of this compound exists in equilibrium between an open-chain phthalaldehyde form and a cyclic 3-hydroxyisoindolin-1-one hemiacetal form. nih.gov The isoindolinone scaffold is a privileged structure found in numerous natural products and pharmaceutically active compounds. researchgate.netrsc.org Consequently, a wide array of synthetic methods has been developed to construct this important heterocyclic system, which are directly applicable to the synthesis of the this compound core.

These synthetic approaches can be broadly categorized:

Metal-Catalyzed Reactions: Nickel and Palladium catalysts have been effectively used to mediate the cyclization of precursors to form the isoindolinone ring. For instance, a Nickel(0) catalyst can effect the cyclization of N-benzoyl aminals in the presence of a Lewis acid. acs.org Other methods include Pd-catalyzed intramolecular dehydrogenative C-H amidation. researchgate.net

Transition Metal-Free Approaches: To avoid the potential toxicity and cost of transition metals, metal-free synthetic protocols have been developed. rsc.org These often involve multi-component reactions or tandem protocols starting from ortho-substituted aromatic substrates. rsc.orgresearchgate.net

Cycloaddition Reactions: Intramolecular formal [4+2] cycloaddition reactions of in situ generated N-acylenamides have been developed to construct complex spiro isoindolinone derivatives, demonstrating a sophisticated method for building the core ring system with appended complexity. nii.ac.jp

These diverse strategies provide a robust toolbox for chemists aiming to construct the central isoindolinone-type core of this compound and its analogues.

Asymmetric Total Synthesis of Asperilactones and Related Lactones

Chemical Derivatization Strategies for this compound and Analogues in Biological Studies

To explore the biological activity and mechanism of action of natural products like this compound, chemical derivatization is an indispensable tool. By modifying the structure of the parent molecule, chemists can create chemical probes for target identification or enhance the molecule's properties for analytical detection.

Identifying the cellular protein targets of a bioactive small molecule is a critical step in understanding its function and is often a major bottleneck in drug discovery. sigmaaldrich.comdrughunter.com Chemical probes are small-molecule modulators designed to investigate protein function and can be created by chemically modifying a bioactive "hit" compound like this compound. thermofisher.kr Modern strategies for probe development often involve creating "fully functionalized" molecules. nih.gov

A common approach is photoaffinity labeling (PAL), where the bioactive molecule is appended with two key functionalities:

A Photoreactive Group: Groups like diazirines or benzophenones are incorporated into the molecule. Upon irradiation with UV light, these groups form highly reactive species (carbenes or radicals) that covalently crosslink the probe to its interacting protein target(s). nih.govmdpi.com

An Affinity Handle: A terminal alkyne or azide (B81097) group is also included. This handle does not interfere with the biological activity but allows for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for visualization) via "click chemistry". nih.gov

This strategy allows for the direct identification of protein targets from complex biological mixtures, such as cell lysates. nih.govmdpi.com While specific examples for this compound are not detailed in the literature, these established principles provide a clear roadmap for converting it into a chemical probe to elucidate its molecular targets.

Chemical derivatization is frequently employed to improve the analytical detection of compounds in complex biological matrices. sci-hub.sejfda-online.com Natural products like this compound possess functional groups (e.g., hydroxyls) that can be modified to enhance their properties for analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

The primary goals of such derivatization include:

Enhancing Detector Response: Attaching a chromophore or fluorophore can dramatically increase the sensitivity of UV or fluorescence detection in HPLC. sci-hub.se For mass spectrometry, derivatization can introduce a readily ionizable group, improving signal intensity in the positive-ion mode. A simple and practical method involves reacting carboxylic acids with reagents like 2-picolylamine (PA), which has been shown to increase detection responses by 9 to 158-fold in LC-ESI-MS/MS. nih.gov

Improving Chromatographic Properties: Derivatization can increase the volatility and thermal stability of a compound, which is essential for GC analysis. jfda-online.com For reversed-phase HPLC, derivatizing polar compounds can increase their hydrophobicity, leading to better retention and separation on the column. sci-hub.se

These derivatization techniques are general and can be applied to this compound and its analogues to facilitate their quantification in biological samples and to support further drug development efforts.

Biological Activities and Mechanistic Investigations of Asperugin B

Herbicidal Efficacy and Phytotoxic Spectrum of Asperugin (B1233800) B and Analogues

Dose-Dependent Inhibitory Effects on Monocotyledonous and Dicotyledonous Weeds

Asperugin B and its analogues have been evaluated for their herbicidal properties against both monocotyledonous and dicotyledonous weeds. mdpi.com In petri dish bioassays, this compound, along with its analogues Aspersparin A, B, and C, demonstrated weak inhibitory effects on the seedling growth of Echinochloa crusgalli (a monocot) and Amaranthus retroflexus (a dicot) at a concentration of 200 μg/mL. mdpi.com

In contrast, other related compounds, Aspersparin D and sydonic acid, exhibited more significant, dose-dependent inhibitory activities against these weeds. mdpi.com For instance, at concentrations of 50, 100, and 200 μg/mL, both Aspersparin D and sydonic acid showed increasing inhibition of seedling growth. mdpi.com Sydonic acid, in particular, displayed a notable inhibitory rate of 78.34% against A. retroflexus at 200 μg/mL. mdpi.com The inhibitory effects of these compounds were observed on both the root and shoot growth of the seedlings. mdpi.com

Table 1: Herbicidal Activity of this compound and Analogues

| Compound | Test Species | Concentration (µg/mL) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |

|---|---|---|---|---|

| This compound | E. crusgalli | 200 | Weak Inhibition | Weak Inhibition |

| A. retroflexus | 200 | Weak Inhibition | Weak Inhibition | |

| Aspersparin A | E. crusgalli | 200 | Weak Inhibition | Weak Inhibition |

| A. retroflexus | 200 | Weak Inhibition | Weak Inhibition | |

| Aspersparin B | E. crusgalli | 200 | Weak Inhibition | Weak Inhibition |

| A. retroflexus | 200 | Weak Inhibition | Weak Inhibition | |

| Aspersparin C | E. crusgalli | 200 | Weak Inhibition | Weak Inhibition |

| A. retroflexus | 200 | Weak Inhibition | Weak Inhibition | |

| Aspersparin D | E. crusgalli | 200 | Moderate Inhibition | Moderate Inhibition |

| A. retroflexus | 200 | >75% | >75% | |

| Sydonic Acid | E. crusgalli | 200 | Moderate Inhibition | Moderate Inhibition |

| A. retroflexus | 200 | 78.34% | 78.34% |

Data sourced from a study on the herbicidal activities of secondary metabolites from Aspergillus sparsus NBERC_28952. mdpi.com

Structure-Activity Relationship (SAR) Analysis of Herbicidal Potential

The structure-activity relationship (SAR) of this compound analogues suggests that specific structural features are crucial for their herbicidal activity. mdpi.com While this compound and its close analogues (Aspersparin A-C) show limited phytotoxicity, modifications to the core structure can significantly enhance this activity. mdpi.com

Other Reported Biological Activities of this compound and Azaphilone Derivatives

Antimicrobial Properties (e.g., Antibacterial and Antifungal Evaluations)

While specific antimicrobial data for this compound is not extensively detailed in the provided search results, the broader class of azaphilones, to which this compound is related, is known for a wide range of antimicrobial activities. mdpi.comresearchgate.netbegellhouse.com Azaphilone derivatives have demonstrated both antibacterial and antifungal properties. mdpi.com For example, some azaphilones show significant activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. mdpi.comnih.gov Certain dimeric azaphilones, like penicitrinol Q and penctrimertone, have shown excellent inhibitory activities against B. subtilis. mdpi.comnih.gov Penicitrinol Q also exhibited activity against Staphylococcus aureus, Pseudomonas aeruginosa, and the yeast Candida albicans. mdpi.comnih.gov Other azaphilones have been reported to possess anti-plant pathogenic fungi activities. mdpi.com The antimicrobial effects of azaphilones are often broad-spectrum, affecting both bacteria and fungi. researchgate.netbegellhouse.com

Enzyme Inhibition Profiling (e.g., Protein Tyrosine Phosphatase Inhibition)

This compound has been identified as a potent inhibitor of human protein tyrosine phosphatase 1B (PTP1B). mdpi.comnih.gov In vitro studies revealed that this compound inhibits PTP1B with an IC₅₀ value of 2.05 (±0.15) μM. mdpi.com This inhibitory effect is approximately six times stronger than that of the positive control, suramin, which had an IC₅₀ value of 11.85 (±0.25) μM in the same study. mdpi.com Interestingly, the related compound asperentin showed no inhibition of PTP1B activity. mdpi.comnih.gov

The inhibitory action of this compound is attributed to its specific chemical structure, particularly the additional phenolic hydroxy function at the C-6 position. mdpi.comnih.gov PTP1B is a key enzyme in the insulin (B600854) signaling pathway, making its inhibitors potential therapeutic agents for type 2 diabetes. mdpi.com

Other azaphilone derivatives have also been reported to inhibit various enzymes. researchgate.netnih.gov For instance, some azaphilones exhibit inhibitory activity against SHP2, another protein tyrosine phosphatase. researchgate.net Structure-activity relationship studies on these azaphilones suggest that the length of the ketone aliphatic side chain, the presence of a Δ8(12) double bond on the γ-lactone ring, and the presence of a C-2' methyl group in the fatty acid chain can enhance their inhibitory activity against PTP1B and SHP2. researchgate.net

Table 2: PTP1B Inhibitory Activity of this compound

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| This compound | PTP1B | 2.05 ± 0.15 |

| Suramin (Positive Control) | PTP1B | 11.85 ± 0.25 |

Data from in vitro enzymatic assays. mdpi.com

Cell-Based Assays for Select Biological Responses

Cell-based assays are crucial for determining the biological effects of compounds like this compound on cellular functions. domainex.co.uk While specific cell-based assay results for this compound are not extensively detailed in the provided results, the cytotoxic effects of related azaphilone derivatives have been evaluated against various cancer cell lines. nih.govencyclopedia.pub For example, some dimeric azaphilones have shown potent cytotoxic activity against multiple human cell lines. nih.gov The cytotoxicity of these compounds can be influenced by their chemical structure, with certain ring systems potentially playing a significant role in their activity. nih.gov

Cell-based assays can measure various endpoints, including cell viability, apoptosis (programmed cell death), and changes in cellular signaling pathways. domainex.co.ukwikipedia.org For instance, cytotoxic compounds can induce necrosis, where cells lose membrane integrity, or apoptosis, which is a more controlled form of cell death. wikipedia.org The evaluation of this compound in cell-based assays would be necessary to understand its cellular mechanism of action and potential therapeutic applications.

Elucidation of Molecular and Cellular Mechanisms of Action

The investigation into the precise molecular and cellular mechanisms of action for this compound is an area of ongoing scientific inquiry. While research has identified some biological activities, a complete picture of how it functions at a molecular level is still developing. The compound is often identified as a biosynthetic intermediate in the production of other complex metabolites by various Aspergillus species. mdpi.comresearchgate.net

Identification of Specific Biological Targets (e.g., Enzyme and Receptor Interactions)

Detailed studies specifically identifying the enzyme or receptor targets of this compound are limited in the current scientific literature. However, some research provides initial insights into its potential biological activities.

In a study screening for natural products with herbicidal properties, this compound was isolated from the fungus Aspergillus sparsus NBERC_28952. mdpi.com The compound was evaluated for its herbicidal effects on the seedlings of Echinochloa crusgalli (barnyard grass) and Amaranthus retroflexus (redroot pigweed). The results indicated that this compound, along with its newly identified analogues Aspersparins A-C, exhibited weak inhibitory activities against the growth of these seedlings at a concentration of 200 μg/mL. mdpi.com This was noted as the first report of herbicidal activity for asperugin analogues. mdpi.com

Despite this finding, the study did not elucidate the specific enzyme or receptor within the plants that this compound interacts with to produce this weak phytotoxic effect. mdpi.com General mechanisms for herbicides often involve the inhibition of crucial enzymes like acetyl-CoA carboxylase (ACCase) in fatty acid synthesis, glutamine synthetase, or components of photosystem II. scielo.brresearchgate.netwssa.net However, whether this compound acts on any of these or other targets has not been determined.

Further research is required to identify and characterize the specific molecular targets of this compound to understand the basis of its observed biological activities.

Modulation of Cellular Pathways and Signaling Cascades

The modulation of specific cellular pathways and signaling cascades by this compound remains largely uncharacterized. The elucidation of such mechanisms is contingent upon the initial identification of its direct molecular targets. Once a primary enzyme or receptor is identified, subsequent research can unravel the downstream signaling events that are affected.

For instance, if a compound inhibits a key enzyme in a metabolic pathway, it can lead to the accumulation of upstream substrates and a depletion of downstream products, triggering a cascade of cellular responses. scielo.br Similarly, interaction with a cell surface receptor can initiate or block intracellular signaling pathways that regulate a multitude of cellular processes, including gene expression, proliferation, and apoptosis. ebsco.comwikipedia.orgkhanacademy.org

Given that the specific targets of this compound have not yet been definitively identified, the subsequent effects on cellular signaling remain a subject for future investigation. The general bioactivity profile of the broader class of meroterpenoids, to which this compound belongs, includes anti-inflammatory, anticancer, and antimicrobial effects, suggesting potential interactions with pathways like NF-κB or MAPK, but direct evidence for this compound is lacking. nih.gov

Advanced Research Perspectives and Future Directions for Asperugin B

Unlocking Cryptic Biosynthetic Pathways for Novel Asperugin (B1233800) B Analogues

Fungi possess a vast and often untapped reservoir of genetic blueprints for producing a wide array of secondary metabolites. Many of these biosynthetic gene clusters (BGCs) remain unexpressed or "silent" under standard laboratory culture conditions. mdpi.com Activating these cryptic pathways represents a major frontier in natural product discovery, with the potential to yield novel analogues of known compounds like Asperugin B. mdpi.comjmicrobiol.or.kr

A transformative approach in this area is the use of Fungal Artificial Chromosomes (FACs) for the heterologous expression of entire BGCs. nih.govresearchgate.net Research has demonstrated that large DNA fragments containing unsequenced BGCs can be captured as individual FACs and expressed in a suitable host organism, such as a modified strain of Aspergillus nidulans. nih.govresearchgate.net This technique has successfully led to the production of compounds that were not detectable in the original fungal isolates. nih.gov

Notably, this FAC-based approach has been used to activate cryptic pathways that produce this compound (referred to as compound 12 in some studies) and the related Asperugin A from transformant strains, whereas these compounds were not detected in extracts of the heterologous host itself. nih.govresearchgate.net This finding underscores that the genetic machinery for producing these molecules can be hidden within a fungus's genome, accessible only through targeted genetic activation. nih.gov The discovery of new, naturally produced this compound analogues, such as Aspersparins A–C from the fungus Aspergillus sparsus, further highlights the chemical diversity that remains to be uncovered by exploring different fungal species and employing methods to awaken their silent BGCs. mdpi.comresearchgate.net

Future efforts will likely focus on refining these activation techniques, such as co-culturing different microorganisms to stimulate inter-species "crosstalk" that can trigger gene expression, or using chemical epigenetic modifiers to alter the chromatin state and activate silent clusters. nih.gov These strategies hold the promise of expanding the known family of asperugin compounds, potentially revealing analogues with enhanced or entirely new biological activities.

Rational Design and Synthesis of this compound Derivatives with Tailored Bioactivities

Rational design is a powerful strategy in medicinal chemistry and agrochemical research that uses an understanding of a molecule's structure-activity relationship (SAR) to create new derivatives with improved properties. nih.govmdpi.com This approach moves beyond random screening to a targeted modification of a chemical scaffold. nih.gov For this compound, the goal is to synthesize novel derivatives with specifically tailored or enhanced bioactivities, such as increased herbicidal potency.

Initial studies on naturally occurring asperugin analogues have provided crucial clues for rational design. For example, comparisons between this compound and its analogues, Aspersparins A-C, suggest that the substituents on the benzene (B151609) ring may play a significant role in their herbicidal activities. mdpi.com This insight allows researchers to form a hypothesis: modifying this part of the this compound molecule could lead to more potent compounds. The process involves the targeted chemical synthesis of a library of new derivatives, each with a specific alteration, followed by bioactivity testing to validate the hypothesis and refine the SAR model. nih.gov

The future of this compound development will likely involve the semi-synthesis of derivatives that explore modifications at various points on the molecule, including the farnesyl side chain and the dihydroxyphthalaldehyde core. By introducing different functional groups, chemists can alter properties like target binding affinity, stability, and solubility to optimize the compound for a specific application.

Development of High-Throughput Screening Assays for this compound Bioactivity

High-Throughput Screening (HTS) is a cornerstone of modern drug and agrochemical discovery, enabling the rapid testing of thousands to millions of compounds for a specific biological activity. assay.worksbmglabtech.com This automated process is essential for efficiently identifying "hit" molecules from large chemical libraries, which can then serve as starting points for further optimization. assay.worksdrugtargetreview.com

For this compound research, developing HTS assays is crucial for several purposes: screening libraries of synthetic derivatives to identify those with superior bioactivity, testing natural product extracts for new this compound analogues, and exploring entirely new biological activities for the compound. nih.gov The assays can be either biochemical, using purified enzymes or receptors, or cell-based, measuring a response in a whole-cell system. assay.works

The known herbicidal activity of this compound and its analogues was initially evaluated using Petri dish bioassays on seedlings of various weed species. mdpi.comresearchgate.net While effective for small-scale studies, this type of assay can be adapted and miniaturized for an HTS format. For instance, a multi-well plate format could be used where seeds are germinated in the presence of different test compounds, and growth inhibition is measured automatically via imaging or other readouts. Such an approach would dramatically increase the number of compounds that can be tested, accelerating the discovery of derivatives with enhanced herbicidal effects. nih.gov

Integration of Omics Technologies in this compound Research (e.g., Metabolomics, Genomics)

Omics technologies, which provide a large-scale view of different biological molecules, have revolutionized natural product research. nih.govfrontiersin.org The integration of metabolomics (the study of metabolites) and genomics (the study of an organism's genetic material) is particularly powerful for understanding and exploiting the biosynthesis of compounds like this compound. humanspecificresearch.orgnih.gov

Metabolomics, particularly using techniques like Ultra-High Performance Liquid Chromatography coupled to Mass Spectrometry (UHPLC-MS/MS), allows for the comprehensive profiling of all secondary metabolites produced by a fungus under specific conditions. researchgate.net This approach has been successfully used in comparative metabolomics studies to identify this compound as a metabolite produced by Aspergillus flavipes, a fungal endosymbiont isolated from marine red algae. researchgate.net By comparing the metabolic profiles of different fungi or the same fungus under different growth conditions, researchers can quickly identify and prioritize interesting compounds. narraj.org

Genomics provides the complementary information by sequencing the fungal genome and using bioinformatics tools to identify the BGCs responsible for producing these metabolites. mdpi.com By comparing the genomes of a known this compound producer with other fungi, researchers can locate the putative this compound biosynthetic gene cluster. mdpi.combiorxiv.org This link between gene and molecule is critical for understanding its biosynthesis and for enabling genetic engineering to produce novel analogues. The integration of genomic and metabolomic data allows for a high-throughput method of connecting the chemical structures of secondary metabolites to the genes that encode them. biorxiv.org

Computational and In Silico Approaches in this compound Research (e.g., Molecular Docking)

Computational, or in silico, methods are indispensable tools in modern chemical and biological research, offering the ability to simulate and predict molecular behavior, thereby saving significant time and resources. japsonline.comnih.gov These approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are highly relevant for advancing this compound research. mdpi.comsilicos-it.be

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein target). oatext.comoatext.com Although the precise protein target for this compound's herbicidal activity may not be fully elucidated, once a putative target enzyme is identified, molecular docking could be employed to model their interaction at an atomic level. nih.gov This would provide valuable insights into its mechanism of action.

Furthermore, in silico tools can accelerate the discovery of more potent derivatives. mdpi.com Researchers can create a virtual library of this compound analogues and use molecular docking to screen them against the target protein. nih.gov This virtual screening process can prioritize which derivatives are most likely to have improved binding and are therefore the most promising candidates for chemical synthesis and biological testing. mdpi.com This synergy between computational prediction and experimental validation streamlines the entire discovery pipeline.

Data Tables

Table 1: Known Analogues of this compound

| Compound Name | Producing Organism | Key Structural Difference from this compound | Reference(s) |

| Asperugin | Aspergillus rugulosus | Lacks the farnesyl side chain | nih.gov |

| Asperugin A | Aspergillus rugulosus | Isomeric difference in the farnesyl chain attachment | nih.govscribd.com |

| Aspersparin A | Aspergillus sparsus | Double-bond isomer | mdpi.com |

| Aspersparin B | Aspergillus sparsus | Double-bond isomer | mdpi.com |

| Aspersparin C | Aspergillus sparsus | Double-bond isomer | mdpi.com |

Table 2: Summary of Advanced Research Approaches for this compound

| Research Area | Key Techniques | Primary Goal | Reference(s) |

| Cryptic Pathway Activation | Fungal Artificial Chromosomes (FACs), Heterologous Expression, Co-culture | Discover novel, naturally produced this compound analogues. | mdpi.comnih.govresearchgate.net |

| Rational Design & Synthesis | Structure-Activity Relationship (SAR) analysis, Chemical Synthesis | Create derivatives with enhanced or specific bioactivities (e.g., improved herbicidal potency). | mdpi.comnih.govnih.gov |

| High-Throughput Screening | Automated biochemical and cell-based assays | Rapidly screen large libraries of compounds and derivatives for biological activity. | assay.worksbmglabtech.comdrugtargetreview.com |

| Omics Integration | Metabolomics (LC-MS), Genomics (Genome Mining, NGS) | Link this compound and its analogues to their biosynthetic gene clusters (BGCs). | researchgate.netmdpi.combiorxiv.org |

| Computational Approaches | Molecular Docking, In Silico Modeling | Predict binding interactions with target proteins and guide the design of new derivatives. | nih.govmdpi.comoatext.com |

Q & A

Q. What spectroscopic and chromatographic methods are critical for the structural elucidation of Asperugin B?

this compound's structure is confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-NMR) and mass spectrometry (MS). Key steps include analyzing chemical shifts (e.g., δC 193.1 for C-8), nuclear Overhauser effect (NOE) correlations (e.g., H2-4′ to H-2′), and heteronuclear multiple-bond correlation (HMBC) to establish substitution patterns. Liquid chromatography (LC) coupled with high-resolution MS ensures purity and molecular weight validation. These methods must be cross-validated with literature data for known analogs .

Q. How is this compound biosynthesized in Aspergillus species, and what genetic markers are associated with its production?

this compound is a secondary metabolite linked to the polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) pathways in Aspergillus spp. Researchers should employ genome mining (e.g., antiSMASH analysis) to identify biosynthetic gene clusters (BGCs) and use knockout mutants to validate gene function. Comparative metabolomics (LC-MS/MS) under varying culture conditions can reveal pathway regulation. Historical studies note its association with abnormal fungal morphology, suggesting environmental triggers for biosynthesis .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity?

Begin with cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial disk diffusion tests. For herbicidal activity, use seed germination inhibition assays (e.g., Arabidopsis thaliana). Dose-response curves (IC₅₀ values) and comparative analysis against positive controls (e.g., glyphosate) are essential. Ensure replicates (n ≥ 3) and statistical validation (t-tests, ANOVA) to mitigate variability .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from differences in assay protocols, compound purity, or biological models. To resolve these:

- Standardize experimental conditions (e.g., solvent controls, cell passage number).

- Validate purity via HPLC-UV/ELSD (>95%) and confirm structural integrity with NMR.

- Perform meta-analyses of published data, applying false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg procedure) to account for multiple hypotheses .

Q. What statistical frameworks are recommended for designing dose-response experiments with this compound?

Use nonlinear regression models (e.g., log-logistic or Hill equations) to calculate EC₅₀/IC₅₀. For multi-parametric assays (e.g., transcriptomics), apply multivariate analysis (PCA, PLS-DA) and adjust for multiple comparisons. Sample size calculations should leverage power analysis (α=0.05, β=0.2) with pilot data to estimate effect sizes. Tools like G*Power or R packages (e.g., pwr) are critical .

Q. How can researchers ensure reproducibility in this compound isolation and characterization studies?

- Document detailed extraction protocols (solvent ratios, temperature, chromatography columns).

- Deposit raw spectral data (NMR, MS) in public repositories (e.g., GNPS, MetaboLights).

- Share annotated spectra and chromatograms as supplementary information, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards) .

Q. What strategies optimize the exploration of structure-activity relationships (SAR) for this compound derivatives?

- Synthesize analogs via semi-synthesis (e.g., acetylation, oxidation) or precursor-directed biosynthesis.

- Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., plant acetolactate synthase for herbicidal activity).

- Validate predictions with in vitro enzymatic assays and correlate results with physicochemical properties (logP, polar surface area) .

Methodological Considerations

- Experimental Design : For bioactivity studies, include blinded negative/positive controls and randomize sample processing order to minimize bias .

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use structured tables for spectral data (chemical shifts, coupling constants) and biological activity metrics (IC₅₀, SD) .

- Ethical Compliance : For studies involving human/animal models, adhere to IRB/IACUC protocols and document informed consent procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.